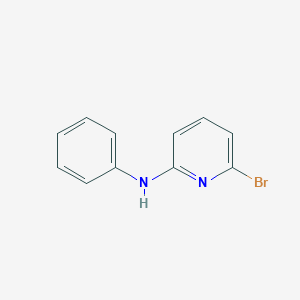

6-bromo-N-phenylpyridin-2-amine

描述

Significance of Aminopyridine Scaffolds in Advanced Synthesis

The aminopyridine scaffold is a privileged structural motif found in a vast array of biologically active compounds and functional materials. The presence of the pyridine (B92270) ring, an isostere of benzene, imparts specific electronic properties and the capacity for hydrogen bonding, which are crucial for molecular recognition and binding to biological targets. The amino group provides a reactive handle for further functionalization, allowing for the construction of diverse molecular libraries.

The utility of the aminopyridine core is underscored by its presence in numerous pharmaceuticals. Due to the inherent reactivity of this scaffold, it is a key intermediate in the synthesis of various complex molecules. For instance, derivatives of N-aryl-2-aminopyridines are explored for their potential as kinase inhibitors and for their applications in materials science. The ability of the pyridine nitrogen to act as a directing group in transition metal-catalyzed reactions further enhances the synthetic value of this scaffold, enabling selective C-H functionalization at positions that would otherwise be difficult to access. rsc.orgrsc.org

Strategic Importance of Halogenated N-Arylaminopyridines in Synthetic Methodologies

The introduction of a halogen atom, such as bromine, onto the N-arylaminopyridine framework, as seen in 6-bromo-N-phenylpyridin-2-amine, is a deliberate and strategic choice in synthetic design. Halogenated aromatic and heteroaromatic compounds are exceptionally important precursors in a multitude of cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The bromine atom in this compound serves as a versatile functional handle, primarily for palladium-catalyzed cross-coupling reactions. These reactions have revolutionized organic synthesis due to their broad substrate scope and functional group tolerance. The most prominent of these are the Suzuki-Miyaura coupling, for the formation of C-C bonds with boronic acids, and the Buchwald-Hartwig amination, for the formation of C-N bonds with amines.

The presence of the bromine atom at the 6-position of the pyridine ring allows for selective functionalization. For example, a Suzuki coupling reaction can be employed to introduce a new aryl or alkyl group at this position, leading to the synthesis of highly substituted pyridine derivatives. researchgate.net Similarly, the Buchwald-Hartwig amination allows for the introduction of a variety of nitrogen-based nucleophiles. The ability to perform these transformations under relatively mild conditions makes halogenated N-arylaminopyridines like this compound invaluable in the synthesis of complex target molecules.

Interactive Data Table: Properties of this compound and Related Compounds

| Property | This compound | 6-Bromo-N-methyl-N-phenylpyridin-2-amine | 2-Amino-6-bromopyridine |

| CAS Number | 25194-48-3 myskinrecipes.com | 25194-53-0 Current time information in Bangalore, IN.hoffmanchemicals.com | 19798-81-3 sigmaaldrich.com |

| Molecular Formula | C₁₁H₉BrN₂ | C₁₂H₁₁BrN₂ Current time information in Bangalore, IN.hoffmanchemicals.com | C₅H₅BrN₂ sigmaaldrich.com |

| Molecular Weight | 249.11 g/mol | 263.14 g/mol Current time information in Bangalore, IN.hoffmanchemicals.com | 173.01 g/mol sigmaaldrich.com |

| Appearance | Not specified | Yellow to colorless solid or powder hoffmanchemicals.com | White to off-white crystalline powder |

| Melting Point | Not specified | Not specified | 88-91 °C sigmaaldrich.com |

Structure

3D Structure

属性

IUPAC Name |

6-bromo-N-phenylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2/c12-10-7-4-8-11(14-10)13-9-5-2-1-3-6-9/h1-8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAFWPMLJQSCQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355803 | |

| Record name | 6-bromo-N-phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25194-48-3 | |

| Record name | 6-bromo-N-phenylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Pathways of 6 Bromo N Phenylpyridin 2 Amine in Catalysis

Cross-Coupling Reactions Involving the Halogen Moiety

The carbon-bromine bond at the 6-position of the pyridine (B92270) ring is a key site for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, providing pathways to more complex molecular architectures.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds. In the context of 6-bromo-N-phenylpyridin-2-amine, this reaction involves the palladium-catalyzed coupling of the bromide with various organoboron compounds, typically boronic acids or their esters. This method is highly efficient for the synthesis of biaryl and heteroaryl-aryl structures.

The general difficulty in coupling 2-substituted nitrogen-containing heteroaryl organoboranes can be attributed to the slow rate of transmetallation and the potential for protodeboronation. nih.gov However, the use of specialized catalyst systems, often employing bulky phosphine ligands, has enabled these challenging transformations. nih.govsnnu.edu.cn For substrates like this compound, the reaction proceeds by oxidative addition of the C-Br bond to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Key research findings indicate that catalyst systems based on palladium sources like Pd₂(dba)₃ and specific phosphine or phosphite ligands are highly effective. nih.gov The choice of base and solvent is also critical for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives

| Catalyst System | Ligand | Base | Solvent | Temperature | Yield |

| Pd₂(dba)₃ | Tri(tert-butyl)phosphine | K₃PO₄ | Toluene | 100 °C | Good to Excellent |

| Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 90 °C | Good |

| CataXCium A Pd G3 | N/A | K₃PO₄ | THF/H₂O | 80 °C | Excellent nih.gov |

The coupling of this compound with organozinc reagents, a variant of the Negishi coupling, provides another powerful method for C-C bond formation. Organozinc reagents are readily prepared and exhibit high functional group tolerance. The reaction typically employs a palladium or nickel catalyst to couple the bromo-aminopyridine with a heteroarylzinc reagent. nih.gov

This strategy is particularly useful for synthesizing unsymmetrical bi- and heteroaryl compounds. For instance, the coupling of a 2-pyridylzinc bromide with a bromoaromatic amine proceeds under mild conditions using a Pd(II) catalyst with an appropriate ligand. nih.gov This approach allows for the direct synthesis of complex structures that might otherwise require multi-step procedures.

Research has demonstrated the successful coupling of 2-pyridylzinc bromide with various bromoaromatic amines, yielding 2-substituted aminophenyl pyridines. nih.gov The reaction conditions are generally mild, making this a versatile method in organic synthesis.

Table 2: Example of Negishi-type Coupling with a Haloaromatic Amine

| Aryl Halide | Organozinc Reagent | Catalyst | Ligand | Product |

| 2-Amino-6-bromopyridine | 2-Pyridylzinc bromide | Pd(OAc)₂ | PPh₃ | 6-(Pyridin-2-yl)-N-phenylpyridin-2-amine |

The Buchwald-Hartwig amination reaction is a palladium-catalyzed cross-coupling method for the formation of carbon-nitrogen bonds. researchgate.netorganic-chemistry.org This reaction is instrumental in synthesizing aryl amines from aryl halides. For a substrate like this compound, a C-N cross-coupling reaction would typically involve reacting it with another amine in the presence of a palladium catalyst and a strong base.

The regioselectivity of such reactions on polyhalogenated pyridines is a critical aspect. Studies on related halopyridines have shown that the reaction site can be controlled by the choice of catalyst and reaction conditions. beilstein-journals.org In the case of this compound, the bromine at the 6-position is the reactive site for this transformation, allowing for the introduction of a new amino substituent. The development of versatile catalysts and ligands has greatly expanded the scope of this reaction, making it a reliable method for N-arylation. nih.gov

C-H Functionalization and Activation Strategies Directed by the Amine Moiety

The N-phenylpyridin-2-amine scaffold contains a directing group—the pyridine nitrogen or the secondary amine—that can facilitate the selective functionalization of C-H bonds. This approach avoids the need for pre-functionalized substrates and offers a more atom-economical synthetic route.

The amine moiety in N-arylaminopyridines can act as a directing group to guide a transition metal catalyst, typically palladium, to a specific C-H bond on the aryl ring. mdpi.com This allows for ortho-selective acylation, a powerful transformation for introducing ketone functionalities. The reaction often involves the formation of a palladacycle intermediate, which then reacts with an acylating agent.

In the case of this compound, the pyridine nitrogen can direct the palladium catalyst to the ortho C-H bonds of the N-phenyl ring. This directed C-H activation leads to the formation of a new C-C bond with an acyl source, such as an aldehyde or an α-oxocarboxylic acid, resulting in an ortho-acylated product. This strategy provides a direct route to complex ketone structures that are prevalent in pharmaceuticals and other functional materials. mdpi.com

Table 3: General Conditions for Directed C-H Acylation

| Substrate Type | Directing Group | Catalyst | Oxidant | Acyl Source |

| N-Arylpyridine | Pyridine Nitrogen | Pd(OAc)₂ | TBHP | Aldehydes |

| Acetanilide | Amide | Pd(TFA)₂ | N/A | α-oxoacids |

Electrochemical methods offer a green and efficient alternative to traditional chemical transformations. mdpi.com For N-phenylpyridin-2-amine derivatives, electrochemical oxidative carbonylation represents a modern approach to synthesizing valuable compounds like o-aminobenzamides. researchgate.net This process involves the palladium-catalyzed ortho-selective C-H oxidative carbonylation of the N-substituted aniline (B41778) moiety with carbon monoxide and a primary amine.

The reaction is believed to proceed through an electrochemically generated high-valent metal species that facilitates the C-H activation and subsequent carbonylation. This method is notable for its high atom economy and selectivity under mild conditions. researchgate.net The directing effect of the pyridine nitrogen or the amine group is crucial for achieving the desired ortho-selectivity on the phenyl ring. The resulting o-aminobenzamide products are important intermediates for the synthesis of various nitrogen-containing heterocycles. researchgate.net

Intramolecular Cyclization and Heterocycle Annulation Pathways

The N-aryl-2-aminopyridine scaffold, as present in this compound, is a versatile precursor for the synthesis of fused heterocyclic systems through annulation reactions. rsc.org These reactions often proceed via transition metal-catalyzed C-H activation and subsequent coupling with a reaction partner.

For example, rhodium(III)-catalyzed annulation with alkynes can lead to the formation of carbazole derivatives. The reaction typically involves the pyridyl-directed C-H activation of the N-phenyl ring, followed by alkyne insertion and reductive elimination to construct the new heterocyclic ring. rsc.org Similarly, annulation with alkenes can produce various N-heterocycles. The reaction of N-phenylpyridin-2-amine with norbornene, catalyzed by Pd(OAc)₂, has been shown to produce complex fused phenanthridinone structures. rsc.org

Metal-free conditions have also been developed for such annulations. A notable example is the reaction between 2-aminopyridine derivatives and arenes using a hypervalent iodine reagent, which provides access to the pyrido[1,2-a]benzimidazole scaffold. nih.gov This transformation highlights the intrinsic reactivity of the aminopyridine system towards cyclization.

Table 2: Examples of Annulation Reactions with N-Aryl-2-Aminopyridine Scaffolds

| Catalyst System | Coupling Partner | Resulting Heterocycle | Reference |

| Rh(III) | Alkynes | Carbazole derivatives | rsc.org |

| Pd(II) | Alkynes, Mo(CO)₆ | N-pyridoindoles | rsc.org |

| Ir(III) | α-chloro ketones | Indole derivatives | rsc.org |

| Rh(III) | Bicyclic Alkenes | Bridged tetrahydro benzocarbazoles | rsc.org |

| Metal-free (PIDA) | Arenes | Pyrido[1,2-a]benzimidazoles | nih.gov |

Radical-Mediated Transformations and Homolytic Aromatic Substitution

The this compound molecule can also participate in radical-mediated transformations. The pyridine and phenyl rings can be subject to homolytic aromatic substitution (HAS), where a radical species adds to the aromatic ring. rsc.orgresearchgate.net The regioselectivity of such additions is governed by the electronic properties of the rings and the nature of the attacking radical. Protonation of the pyridine ring can make it more susceptible to attack by nucleophilic radicals. rsc.org

Furthermore, the amino group offers a handle for generating nitrogen-centered radicals. For instance, visible-light-promoted reductive activation of N-aminopyridinium salts, derived from 2-aminopyridines, can generate electrophilic amidyl radicals. chemrxiv.org These radicals are versatile intermediates capable of engaging in various reactions, including carboamination of olefins. This pathway opens up possibilities for the diversification of the this compound core by generating an amidyl radical at the N-phenylamino position, which could then be trapped by a suitable radical acceptor to form new C-N and C-C bonds. chemrxiv.org

The bromo-substituent itself can be a site for radical reactions, although these are less common than transition metal-catalyzed cross-couplings. Under specific conditions, such as those involving tin hydrides or photoredox catalysis, the C-Br bond could undergo homolytic cleavage to generate a pyridyl radical, which could then participate in intramolecular cyclizations or intermolecular additions.

Coordination Chemistry and Ligand Applications of 6 Bromo N Phenylpyridin 2 Amine Derivatives

Design and Synthesis of Metal Complexes Featuring Aminopyridine Ligands

The synthesis of metal complexes using aminopyridine-based ligands, including those derived from 6-bromo-N-phenylpyridin-2-amine, is a cornerstone of modern inorganic chemistry. These ligands can be prepared through various synthetic routes, often involving the amination of halopyridines. georgiasouthern.edugeorgiasouthern.edu For instance, 2-bromo-6-methylaminopyridine and 2,6-dimethylaminopyridine have been synthesized by reacting 2,6-dibromopyridine (B144722) with methylamine (B109427) under high pressure and temperature. georgiasouthern.edu The resulting aminopyridine derivatives can then be reacted with a variety of transition metal salts to form stable complexes. pvpcollegepatoda.orgekb.eg

The design of these complexes is often guided by the desired application. For example, in the pursuit of creating extended metal atom chains (EMACs), which are multimetallic complexes with unique magnetic properties, ligands that can stabilize a linear chain of metal atoms are required. georgiasouthern.edugeorgiasouthern.edu While traditional ligands like 2,2'-dipyridylamine (B127440) (DPA) have been used, there is ongoing research into novel ligands, such as those derived from 2-bromo-6-alkylaminopyridines, to enhance the stability of these EMACs. georgiasouthern.edugeorgiasouthern.edu

The coordination of aminopyridine ligands to a metal center can occur in several ways. They can act as monodentate ligands, coordinating through the pyridine (B92270) nitrogen, or as bidentate ligands, chelating the metal via both the pyridine and exocyclic amine nitrogen atoms. pvpcollegepatoda.org The specific coordination mode is influenced by factors such as the steric bulk of the substituents on the ligand and the nature of the metal ion.

A variety of metal complexes with aminopyridine ligands have been synthesized and characterized, including those of manganese, cobalt, nickel, copper, zinc, and cadmium. ekb.eg The synthesis typically involves refluxing a solution of the metal salt and the aminopyridine ligand in a suitable solvent. ekb.eg The resulting complexes can then be characterized by various spectroscopic and analytical techniques to determine their structure and properties.

Role of the Pyridyl Nitrogen in Chelation-Assisted Catalysis

The pyridyl nitrogen atom in aminopyridine ligands plays a crucial role in chelation-assisted catalysis. mdpi.com By coordinating to a metal center, the pyridyl nitrogen helps to form a stable chelate ring, which can enhance the catalytic activity and selectivity of the complex. mdpi.com This is particularly evident in reactions such as olefin polymerization, where late transition metal catalysts with chelating amine ligands have shown significant promise. mdpi.com

In the context of palladium-catalyzed reactions, the pyridyl nitrogen can influence the course of the reaction in several ways. For example, in the Suzuki coupling of Schiff bases derived from aminopyridines, the coordination of the pyridyl nitrogen to the palladium catalyst can increase the polarity of the C=N bond, leading to hydrolysis of the imine. mdpi.comnih.gov This highlights the importance of considering the potential for the pyridyl nitrogen to participate in the reaction mechanism.

The electronic properties of the aminopyridine ligand, which are influenced by substituents such as the bromo group in this compound, can also affect the catalytic activity of the metal complex. By tuning these electronic properties, it is possible to optimize the performance of the catalyst for a specific transformation.

Donor Properties and Flexibility of Pyridylidene Amine (PYE) and Pyridylidene Amide (PYA) Ligand Systems

Pyridylidene amine (PYE) and pyridylidene amide (PYA) ligands represent a class of electronically flexible ligands that have emerged as powerful tools in catalysis. rsc.orgacs.org These ligands are characterized by their ability to adapt their donor properties in response to the electronic demands of the metal center. acs.org This flexibility arises from the presence of limiting resonance structures that allow the ligand to act as either a neutral (L-type) or anionic (X-type) donor. rsc.orgacs.org

The donor strength of PYA ligands has been shown to be comparable to that of classic N-heterocyclic carbene (NHC) ligands. rsc.org This strong donor character, combined with their electronic flexibility, makes PYA- and PYE-based catalysts highly effective in a range of cross-coupling reactions. rsc.orgacs.org The ability of these ligands to stabilize both low- and high-valent metal species is particularly advantageous in catalytic cycles that involve changes in the oxidation state of the metal center. rsc.org

The steric and electronic properties of PYE and PYA ligands can be readily modified by introducing substituents on the pyridyl or amine moieties. rsc.orgresearchgate.netresearchgate.net This allows for the fine-tuning of the ligand's properties to optimize catalytic performance. For example, the introduction of bulky groups can enhance the stability of the catalyst and influence the selectivity of the reaction. rsc.org

The coordination of PYE ligands can also exhibit structural flexibility. For instance, a bis-PYE ligand has been shown to switch between a cis-bidentate and a meridional N,N,N-tridentate coordination mode in response to changes in the acidity of the medium. nih.gov This demonstrates the dynamic nature of these ligand systems and their potential for creating catalysts with tunable properties.

| Ligand Type | Key Features | Catalytic Applications |

|---|---|---|

| PYA | Strong neutral N-donor, electronic flexibility (π-basic/π-acidic) | Palladium-catalyzed α-arylation of ketones |

| PYE | Electronic and structural flexibility, hemilabile coordination | Formic acid dehydrogenation |

Cyclometalated Complexes and C-H Activation within Coordination Spheres

Cyclometalation is a powerful strategy for creating highly stable metal complexes with applications in areas such as catalysis and materials science. nih.govresearchgate.netrsc.orgresearchgate.net This process involves the intramolecular activation of a C-H bond, leading to the formation of a metallacycle. Ligands based on N-phenylpyridin-2-amine are well-suited for cyclometalation, as the phenyl group provides a readily accessible C-H bond for activation.

The C-H activation step is often facilitated by the presence of a carboxylate or other ancillary ligand. nih.govresearchgate.netrsc.org Studies have shown that the use of stronger acids as carboxylate sources can accelerate the C-H activation process by making the metal center more electrophilic. researchgate.netrsc.org The mechanism of C-H activation can vary depending on the metal and the specific reaction conditions, but often proceeds through a concerted metalation-deprotonation pathway. researchgate.net

Cyclometalated complexes of platinum(II) and other transition metals have been extensively studied. nih.govmdpi.comnih.govresearchgate.netscilit.com These complexes often exhibit interesting photophysical properties, such as phosphorescence, making them suitable for use in organic light-emitting diodes (OLEDs). nih.govnih.gov The emission properties of these complexes can be tuned by modifying the structure of the cyclometalating ligand and the ancillary ligands. nih.govnih.gov

The bromo substituent in this compound can also serve as a handle for further functionalization of the cyclometalated complex. For example, it can be used in cross-coupling reactions to introduce other functional groups, allowing for the synthesis of a wide range of derivatives with tailored properties. mdpi.com

| Metal | Ligand System | Key Findings |

|---|---|---|

| Ruthenium, Palladium, Copper | 2-Phenylpyridine | Carboxylate-assisted C-H activation studied by mass spectrometry and DFT. nih.govresearchgate.netrsc.org |

| Platinum(II) | 6-Phenyl-4-(9,9-dihexylfluoren-2-yl)-2,2'-bipyridine | Synthesis of mononuclear and dinuclear complexes with strong absorption and emission properties. nih.gov |

| Platinum(II) | Phenyl-NHC | Dinuclear pyrazolate-bridged complexes used as efficient blue-emitters in OLEDs. nih.gov |

Theoretical and Computational Investigations of 6 Bromo N Phenylpyridin 2 Amine Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a versatile and reliable method for investigating the electronic structures of organic molecules. acs.org Methods like the B3LYP hybrid functional are frequently used to accurately compute molecular geometries, vibrational frequencies, and electronic properties. acs.orgresearchgate.net

The electronic structure and reactivity of a molecule are fundamentally governed by the distribution of its electrons. DFT calculations provide key insights through several descriptors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept anelectron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For aminopyridine derivatives, the HOMO is typically localized over the electron-rich aminophenyl portion, while the LUMO may be distributed across the pyridine (B92270) ring. The interaction between the amine group's lone pair orbitals and the pyridine ring's π system significantly influences these frontier orbitals. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP is a real physical property that maps the charge distribution of a molecule in 3D space, allowing for the prediction of how it will interact with other species. researchgate.net It is a powerful tool for identifying sites for electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) are associated with electron-rich areas, such as lone pairs on nitrogen or oxygen atoms, and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.net For 6-bromo-N-phenylpyridin-2-amine, the most negative potential is expected around the pyridine nitrogen atom, indicating its primary role as a proton acceptor or Lewis base. The amine nitrogen also contributes to negative potential, while the hydrogen atoms, particularly the amine proton, would exhibit positive potential.

The following table presents illustrative DFT-calculated electronic properties for a related compound, demonstrating the type of data generated in such a study.

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.6 eV |

| Ionization Potential (IP) | Energy required to remove an electron (≈ -EHOMO) | 5.8 eV |

| Electron Affinity (EA) | Energy released when an electron is added (≈ -ELUMO) | 1.2 eV |

| Dipole Moment (µ) | Measure of molecular polarity | 2.5 Debye |

| Note: These values are representative for a substituted aminopyridine and serve for illustrative purposes. |

DFT is a cornerstone for investigating reaction mechanisms. By calculating the potential energy surface of a reaction, chemists can map out the most favorable pathway from reactants to products. This involves locating and characterizing stationary points, including minima (reactants, intermediates, products) and first-order saddle points (transition states). researchgate.net

For this compound, a common and important reaction is palladium-catalyzed cross-coupling, such as the Buchwald-Hartwig amination or Suzuki coupling, which are used to form new C-N or C-C bonds at the bromine-substituted position. mdpi.com A DFT study of such a reaction would involve:

Geometry Optimization: Calculating the lowest-energy structures of reactants, intermediates (e.g., oxidative addition complex), transition states, and products.

Energy Profile: Plotting the relative energies of these structures to visualize the reaction pathway, including activation barriers (the energy difference between reactant and transition state).

Transition State Analysis: Identifying the unique imaginary frequency in the vibrational analysis of a transition state structure, which confirms it as a true saddle point and corresponds to the motion along the reaction coordinate.

These calculations can reveal the rate-determining step of the reaction and explain how substituents on either the pyridine or phenyl ring influence reactivity and selectivity. researchgate.net

The three-dimensional shape of this compound is not entirely planar. The molecule's conformation is largely defined by the dihedral angle between the planes of the pyridine and phenyl rings. nih.gov This rotation around the C-N single bond is subject to steric hindrance and stereoelectronic effects.

DFT calculations can explore the potential energy surface associated with this rotation to identify the most stable conformer(s). Studies on similar 2-N-phenylaminopyridine derivatives show that the molecule often adopts a non-planar conformation, with a significant dihedral angle between the two aromatic rings. nih.gov The bromine atom at position 6 and the hydrogen atom at the ortho-position of the phenyl ring create steric repulsion that disfavors a fully planar geometry. Furthermore, electrostatic interactions between the substituents and the nitrogen atoms play a crucial role in determining the preferred conformation. nih.gov The interplay between the electron-donating amine group and the electron-withdrawing pyridine ring and bromine atom also influences the molecule's geometry and electronic properties.

Computational Modeling for Predicting Chemical Behavior and Selectivity

The insights gained from DFT studies can be used to build computational models that predict chemical behavior and selectivity. By analyzing the electronic structure and reactivity indices from section 5.1.1, one can forecast the most likely sites of reaction.

For instance, the MEP map can predict the regioselectivity of electrophilic aromatic substitution on the phenyl ring or the site of protonation. The frontier orbitals (HOMO/LUMO) are fundamental to pericyclic reactions and can help predict the outcomes of reactions governed by orbital control. In cross-coupling reactions, the properties of the C-Br bond, such as its strength and polarization, can be computationally assessed to predict its reactivity towards oxidative addition to a metal catalyst. These models help chemists design experiments more efficiently by screening potential reactants and reaction conditions in silico before heading to the laboratory.

Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Predictions

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying electronically excited states. science.gov It is widely used to calculate the properties related to a molecule's interaction with light, such as its UV-Visible absorption spectrum. acs.org

TD-DFT calculations can predict the excitation energies (corresponding to absorption wavelengths, λmax) and the oscillator strengths (corresponding to absorption intensities) of electronic transitions. researchgate.net For a molecule like this compound, the main transitions in the UV-Vis spectrum would likely be π→π* transitions within the aromatic rings and potentially n→π* transitions involving the nitrogen lone pairs. Analyzing the molecular orbitals involved in these transitions provides a detailed understanding of the nature of the electronic excitation. acs.orgresearchgate.net

| Transition | Calculated λmax (nm) | Major Orbital Contribution |

| S0 → S1 | 350 nm | HOMO → LUMO (π→π) |

| S0 → S2 | 295 nm | HOMO-1 → LUMO (π→π) |

| S0 → S3 | 260 nm | HOMO → LUMO+1 (n→π*) |

| Note: This table is a hypothetical representation for an aminopyridine derivative to illustrate the output of TD-DFT calculations. |

These theoretical predictions are invaluable for interpreting experimental spectra and understanding the photophysical properties of the molecule.

Advanced Spectroscopic and Mechanistic Characterization for Reaction Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. uobasrah.edu.iq For 6-bromo-N-phenylpyridin-2-amine, ¹H and ¹³C NMR would provide a detailed map of the chemical environment of each proton and carbon atom, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and phenyl rings. The protons on the pyridine ring would likely appear as doublets and a triplet in the aromatic region, with their chemical shifts and coupling constants being indicative of their positions relative to the nitrogen and bromine atoms. The phenyl group protons would also appear in the aromatic region, with their multiplicity depending on the substitution pattern. The amine (N-H) proton would typically appear as a broad singlet, and its chemical shift could be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbon atom attached to the bromine (C-6) would be expected to appear at a specific chemical shift, influenced by the electronegativity of the bromine atom. The other carbon atoms in the pyridine and phenyl rings would also have characteristic chemical shifts, which can be assigned using techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

Isotopic Labeling Studies: Isotopic labeling, where an atom is replaced by its isotope (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N), is a powerful tool used in conjunction with NMR to probe reaction mechanisms and track the fate of specific atoms. For instance, in studying the synthesis of this compound, one could use ¹⁵N-labeled aniline (B41778) to follow the nitrogen atom throughout the reaction sequence. The coupling between the ¹⁵N nucleus and adjacent protons or carbons would provide definitive evidence for bond formation. While specific isotopic labeling studies on this compound are not cited, the general methodology is widely applied in mechanistic organic chemistry. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogous compounds) This table is generated based on data from similar compounds and is for illustrative purposes.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H3 | 7.20-7.40 (d) | 110-115 |

| Pyridine-H4 | 7.50-7.70 (t) | 138-142 |

| Pyridine-H5 | 6.80-7.00 (d) | 115-120 |

| Phenyl-H (ortho) | 7.50-7.60 (d) | 120-125 |

| Phenyl-H (meta) | 7.30-7.40 (t) | 128-130 |

| Phenyl-H (para) | 7.00-7.10 (t) | 122-125 |

| NH | 8.00-9.00 (br s) | - |

| Pyridine-C2 | - | 155-158 |

| Pyridine-C6 | - | 140-145 |

| Phenyl-C (ipso) | - | 140-143 |

Note: d = doublet, t = triplet, br s = broad singlet. Chemical shifts are referenced to a standard solvent signal.

Mass Spectrometry (MS) for Reaction Monitoring and Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for confirming the molecular weight of a synthesized compound and can also be used to monitor the progress of a reaction.

For this compound, the molecular weight is 249.12 g/mol . A low-resolution mass spectrum would show a molecular ion peak [M]⁺ at m/z 249 and an isotopic peak [M+2]⁺ of nearly equal intensity due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of the molecule. rsc.org

Reaction Monitoring: MS can be used to monitor the progress of the synthesis of this compound, for example, in a palladium-catalyzed amination reaction. By taking small aliquots from the reaction mixture at different time intervals and analyzing them by MS, one can track the disappearance of the starting materials (e.g., 2,6-dibromopyridine (B144722) and aniline) and the appearance of the desired product. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading.

Fragmentation Pattern: In addition to the molecular ion, the mass spectrum will also show fragment ions, which can provide structural information. For this compound, common fragmentation pathways could include the loss of the bromine atom or cleavage of the C-N bond between the two rings.

Table 2: Predicted Mass Spectrometry Data for this compound This table is illustrative and based on general principles of mass spectrometry.

| Ion | Predicted m/z | Interpretation |

|---|---|---|

| [M]⁺ | 249/251 | Molecular ion peak (⁷⁹Br/⁸¹Br isotopes) |

| [M-Br]⁺ | 170 | Loss of a bromine atom |

| [C₆H₅N₂]⁺ | 105 | Cleavage of the phenyl group |

| [C₅H₄BrN]⁺ | 171/173 | Cleavage of the C-N bond |

X-ray Crystallography for Solid-State Structure and Bonding Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a precise model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be obtained.

While a crystal structure for this compound itself is not available in the cited literature, structures of closely related molecules have been reported. For instance, the crystal structure of 2-[(6-Bromo-2-pyridyl)amino]pyridine N-oxide reveals that the two pyridine rings are nearly coplanar. rsc.orgnih.gov In a zinc complex containing a bidentate imino-pyridine ligand derived from a similar bromo-pyridine precursor, the geometry around the metal center provides insight into the coordinating ability of such ligands. nih.gov

For this compound, a crystal structure would reveal:

Conformation: The dihedral angle between the pyridine and phenyl rings, which would indicate the degree of steric hindrance and potential for π-stacking interactions in the solid state.

Bond Lengths and Angles: Precise measurements of the C-Br, C-N, and other bonds, which can be compared to theoretical values and data from similar compounds.

Intermolecular Interactions: The presence of hydrogen bonding (e.g., involving the amine N-H group) and other non-covalent interactions that dictate the crystal packing.

Table 3: Representative Bond Lengths and Angles from Analogous Crystal Structures This data is from related compounds and serves as an example.

| Parameter | Typical Value | Source Compound Example |

|---|---|---|

| C-Br Bond Length | ~1.90 Å | Bromo-substituted pyridines |

| Pyridine C-N Bond Length | ~1.34 Å | 2-aminopyridine derivatives |

| Phenyl C-C Bond Length | ~1.39 Å | Phenyl-substituted heterocycles |

| C-N-C Bond Angle | ~125-130° | Diaryl amines |

| Dihedral Angle (Ring-Ring) | Varies (can be planar or twisted) | Substituted biaryls |

Electrochemical Studies (e.g., Cyclic Voltammetry) for Redox Behavior and Electron Density Analysis

Electrochemical methods, particularly cyclic voltammetry (CV), are used to study the redox properties of a molecule, providing information about its ability to be oxidized or reduced. This is directly related to the electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

For this compound, a cyclic voltammogram would likely show an irreversible oxidation wave corresponding to the removal of an electron from the molecule, likely from the electron-rich aminopyridine system. The potential at which this oxidation occurs is a measure of the ease of electron removal and can be influenced by the substituents on the aromatic rings. The presence of the electron-withdrawing bromine atom would be expected to make the oxidation more difficult (occur at a more positive potential) compared to the unsubstituted N-phenylpyridin-2-amine.

Studies on related aminopyridine and aniline derivatives show that the oxidation potentials are sensitive to the electronic nature of the substituents. researchgate.netresearchgate.net By comparing the CV data of a series of substituted aminopyridines, one can gain a quantitative understanding of the electronic effects of different functional groups.

Table 4: Expected Cyclic Voltammetry Observations for this compound This table is based on general principles and data from analogous compounds.

| Process | Expected Potential Range (vs. Ag/AgCl) | Characteristics |

|---|---|---|

| Oxidation | +0.8 to +1.5 V | Irreversible wave, potential dependent on solvent and electrolyte |

| Reduction | -1.5 to -2.5 V | May show reduction of the pyridine ring, likely irreversible |

In Situ Spectroscopic Techniques for Real-Time Reaction Progress Monitoring (e.g., IR, UV-Vis)

In situ spectroscopic techniques allow for the monitoring of a chemical reaction as it happens, without the need to remove samples from the reaction vessel. This provides real-time information about the concentrations of reactants, intermediates, and products, leading to a deeper understanding of the reaction kinetics and mechanism. wikipedia.org

In Situ Infrared (IR) Spectroscopy: For the synthesis of this compound, in situ IR spectroscopy could be used to follow the progress of the reaction by monitoring specific vibrational bands. For example, in a Buchwald-Hartwig amination, one could observe the disappearance of the N-H stretching vibration of the starting aniline and the appearance of a new C-N stretching vibration corresponding to the product.

In Situ UV-Vis Spectroscopy: Changes in the electronic structure of the molecules during a reaction can be monitored by UV-Vis spectroscopy. The formation of the conjugated diarylamine product would likely result in a shift of the absorption maximum to a longer wavelength (a bathochromic shift) compared to the starting materials. This change can be used to track the formation of the product over time.

While specific in situ studies for this compound are not detailed in the provided search results, the application of these techniques to palladium-catalyzed cross-coupling reactions is well-established for mechanistic investigations. acs.org

Table 5: Potential In Situ Spectroscopic Probes for the Synthesis of this compound

| Technique | Vibrational/Electronic Transition | Wavenumber/Wavelength Range | Application |

|---|---|---|---|

| In Situ IR | N-H stretch (starting amine) | 3300-3500 cm⁻¹ | Monitor reactant consumption |

| In Situ IR | C-N stretch (product) | 1250-1350 cm⁻¹ | Monitor product formation |

| In Situ UV-Vis | π → π* transition | 250-400 nm | Track changes in conjugation |

Derivatization Strategies and Synthetic Applications of 6 Bromo N Phenylpyridin 2 Amine

Strategic Functionalization of the Pyridine (B92270) Ring and Amine Moiety

The molecular structure of 6-bromo-N-phenylpyridin-2-amine offers two key locations for chemical modification: the pyridine ring, activated by the bromine atom, and the secondary amine group. These sites allow for a wide range of derivatization strategies.

The bromine atom at the 6-position is particularly useful for introducing new functional groups through transition-metal-catalyzed cross-coupling reactions. researchgate.net Techniques such as Suzuki, Ullmann, and Sonogashira couplings are employed to create new carbon-carbon or carbon-nitrogen bonds. researchgate.net For instance, a Suzuki coupling reaction can be used to attach various aryl or heteroaryl groups, while a Sonogashira coupling can introduce alkynyl groups. These reactions expand the structural diversity of the parent compound. researchgate.net

The secondary amine (N-H) serves as another point for functionalization. It can undergo reactions like N-alkylation, N-arylation, and acylation. By first treating the amine with a base to remove the proton, it becomes a more potent nucleophile, ready to react with various electrophiles. This allows for the addition of alkyl chains, other aryl rings, or acyl groups, which can alter the molecule's electronic and physical properties. For example, reacting this compound with another molecule of 2,6-dibromopyridine (B144722) can lead to more complex structures like 6-Bromo-N-(6-bromopyridin-2-yl)-N-[4-(2,3-dihydrothieno[3,4-b] researchgate.netmdpi.comdioxin-5-yl)phenyl]pyridin-2-amine. nih.gov

A summary of functionalization reactions for a related compound, 2-bromo-6-phenylpyridine, is presented below:

| Reaction Type | Potential Products |

| Substitution | 2-amino-6-phenylpyridine, 2-thio-6-phenylpyridine |

| Oxidation | 2-bromo-6-phenylpyridine N-oxide |

| Reduction | Derivatives with reduced functional groups |

This table illustrates the versatility of the bromo-substituent in pyridine rings for creating a variety of derivatives.

Synthesis of Complex Polyheterocyclic Systems

This compound is a valuable starting material for constructing more elaborate polyheterocyclic systems. These multi-ring structures are important in fields like medicinal chemistry and materials science.

One approach to building these complex molecules is through intramolecular cyclization, where new rings are formed within a single molecule. By adding a reactive group to either the phenyl or pyridine ring, a ring-closing reaction can be initiated. For example, palladium-catalyzed intramolecular C-H arylation can produce fused systems like carbazoles.

Another strategy involves a sequence of reactions that first add a new piece to the molecule and then close it into a ring. For instance, a Sonogashira coupling can attach an alkyne at the bromine's position, and a subsequent reaction involving the amine's nitrogen atom can form fused structures like indolizines. The ability to control these reaction steps allows for the targeted synthesis of a wide range of complex heterocyclic compounds.

Rational Design of Analogs for Structure-Activity Relationship (SAR) Studies in Chemical Research

In chemical research, particularly in the development of new drugs and materials, understanding the relationship between a molecule's structure and its function (SAR) is critical. This compound serves as a useful scaffold for creating a series of related compounds (analogs) to study these relationships. nih.gov

By systematically altering different parts of the molecule, researchers can identify the key structural features that determine its chemical or biological activity. nih.govnih.gov For example, in a study of potential antimicrobial agents, derivatives of N-(6-phenylpyridin-2-yl) pyridine-2-amine were synthesized and tested. researchgate.net The findings revealed that the presence of aromaticity and lipophilicity was strongly related to the antimicrobial activity. researchgate.net Another study on pyrimidine (B1678525) derivatives found a strong correlation between the compounds' ability to inhibit the USP1/UAF1 deubiquitinase complex and their effectiveness in killing non-small cell lung cancer cells. nih.gov

The following table provides a hypothetical example of how SAR data might be presented for a series of analogs.

| Modification Site | Substituent | Observed Effect on Activity (Example) |

| Phenyl Ring (para-position) | Electron-donating group (-OCH₃) | Increased Potency |

| Phenyl Ring (para-position) | Electron-withdrawing group (-Cl) | Decreased Potency |

| Pyridine Ring (6-position) | Replacement of Br with solubilizing group | Increased Wee1 Activity |

| Amine Nitrogen | Acylation | Moderate to good anti-thrombolytic activity |

This table illustrates how systematic modifications can provide insights into the structural requirements for a desired activity.

Incorporation into Advanced Materials Precursors and Organic Frameworks

The distinct structural and electronic characteristics of this compound and its derivatives make them suitable as building blocks for advanced materials, including metal-organic frameworks (MOFs). ijeast.com MOFs are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. The nitrogen atoms in the pyridine ring and the amine group of this compound can serve as coordination sites for metal ions. rsc.org

The bromine atom provides a reactive site for further modification, allowing for the attachment of linker molecules. These linkers can then connect to other metal centers, creating extended frameworks with specific porosities and dimensionalities. This tunability is a key feature in the design of new materials for applications such as gas storage and separation. rsc.org

Furthermore, the aromatic nature of this compound and the ability to introduce various functional groups make its derivatives potential components of organic electronic materials. These materials could find use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics. The capacity to fine-tune the electronic properties through derivatization is essential for optimizing the performance of these advanced materials.

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for preparing 6-bromo-N-phenylpyridin-2-amine, and what reaction conditions are critical?

- Methodology : The compound can be synthesized via Buchwald-Hartwig amination or Ullmann coupling, using palladium/copper catalysts. Key conditions include anhydrous solvents (e.g., toluene or acetonitrile), elevated temperatures (70–100°C), and nitrogen atmospheres to prevent oxidation. For brominated intermediates, trifluoromethylsulfonic anhydride and pyridine are effective for activating leaving groups, as demonstrated in similar bromopyridine syntheses .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H/C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and confirms substitution patterns.

- X-ray crystallography : Resolves molecular geometry (e.g., bond angles, Br–N distances). For example, triclinic crystal systems (space group ) with cell parameters Å, Å, and Å are typical for brominated pyridines .

- Mass spectrometry : Validates molecular weight ( for analogs) via ESI or MALDI .

Q. What safety precautions are essential when handling brominated aromatic amines?

- Guidelines : Use PPE (gloves, goggles), work in fume hoods to avoid inhalation, and store in inert atmospheres. Brominated compounds may release HBr under acidic conditions; neutralize spills with sodium bicarbonate .

Advanced Research Questions

Q. How can discrepancies between NMR and X-ray data for this compound be resolved?

- Analysis :

- Dynamic effects in solution : NMR captures time-averaged conformations, while X-ray shows static solid-state structures. Compare with computational models (DFT) to identify dominant conformers .

- Validation : Use complementary techniques like IR (to confirm functional groups) and TGA (to assess thermal stability) .

Q. What strategies optimize crystallinity for structural studies of this compound?

- Crystallization : Slow evaporation from dichloromethane/hexane mixtures at 100 K yields high-quality crystals. Optimize solvent polarity and cooling rates to minimize disorder. For analogs, triclinic systems with and Mg m are achievable .

Q. How does the N-phenyl group influence reactivity in cross-coupling reactions?

- Electronic effects : The phenyl ring’s electron-withdrawing nature enhances the bromide’s leaving-group ability in Suzuki-Miyaura couplings. Steric hindrance from ortho-substituents may require bulky ligands (e.g., SPhos) to improve yields. For example, aryl boronic acids react at 80–100°C with Pd(OAc) catalysts .

Q. What intermediates are proposed in the synthesis mechanism, and how can they be characterized?

- Mechanistic insights :

- Bromide activation : Formation of a triflate intermediate is critical (traced via F NMR).

- Trapping intermediates : Quench reactions at low temperatures and analyze via LC-MS. For example, Pd(0) intermediates in amination can be identified using XAS .

Contradiction Analysis

Q. How to address conflicting data on regioselectivity in functionalization reactions?

- Case study : If bromine substitution occurs at unexpected positions (e.g., para instead of ortho), verify via NOESY NMR (to assess spatial proximity) or isotopic labeling. Cross-check with computational prediction of electrophilic aromatic substitution sites using Fukui indices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。